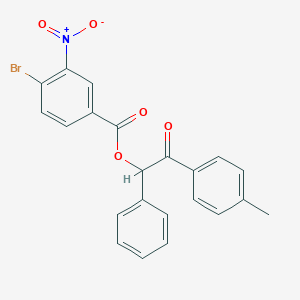![molecular formula C22H27N3O6S2 B4012451 N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012451.png)
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
説明
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as NVP-BEZ235, is a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This compound has shown great potential in cancer research due to its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.
作用機序
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the PI3K and mTOR signaling pathways by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation of downstream targets, leading to inhibition of cell proliferation and induction of apoptosis. In addition, this compound has been shown to inhibit the Akt signaling pathway, which is frequently activated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the PI3K and mTOR signaling pathways, this compound has been shown to induce autophagy in cancer cells. Autophagy is a cellular process that degrades damaged or unwanted cellular components, and is frequently dysregulated in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in tumor growth, as tumors require a blood supply in order to grow and metastasize.
実験室実験の利点と制限
One advantage of N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its ability to inhibit both the PI3K and mTOR signaling pathways. This makes it a valuable tool for studying the role of these pathways in cancer cells. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in in vivo experiments.
将来の方向性
There are many potential future directions for research on N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more soluble analogs of this compound, which would make it easier to use in in vivo experiments. In addition, there is interest in combining this compound with other cancer treatments, such as immunotherapy, to enhance its efficacy. Finally, there is interest in studying the role of this compound in other diseases, such as neurodegenerative disorders, where the PI3K and mTOR pathways are also dysregulated.
科学的研究の応用
N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in cancer research due to its ability to inhibit the PI3K and mTOR signaling pathways. These pathways are frequently altered in cancer cells, leading to uncontrolled cell growth and proliferation. This compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy.
特性
IUPAC Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-17-7-8-20(33(29,30)25-11-13-31-14-12-25)16-21(17)23-22(26)18-5-4-6-19(15-18)32(27,28)24-9-2-3-10-24/h4-8,15-16H,2-3,9-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVMBFMWRCFUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4012380.png)
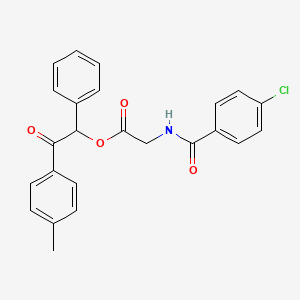

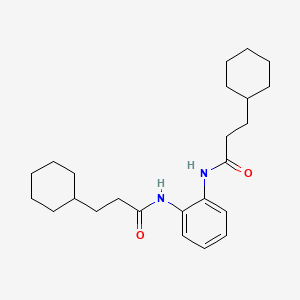

![(4-bromophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012407.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012410.png)
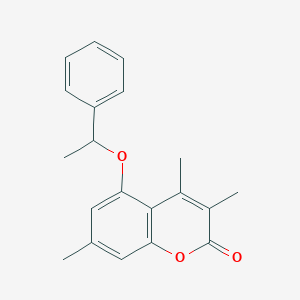
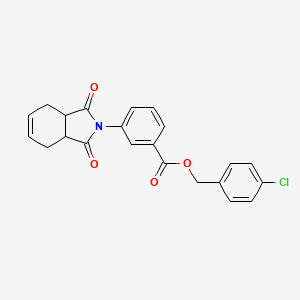
![(4-methoxy-1-naphthyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4012436.png)

![ethyl 4-{[sec-butyl(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4012458.png)

